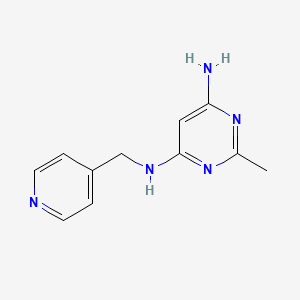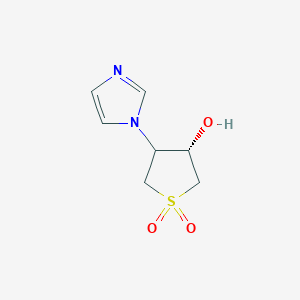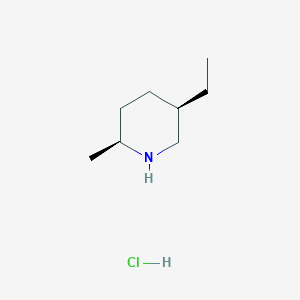
5-Chloro-2-methoxy-1,3-benzenedicarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methoxyisophthalic acid: is an aromatic compound with the molecular formula C9H7ClO4 It is a derivative of isophthalic acid, where the hydrogen atoms at positions 5 and 2 are replaced by a chlorine atom and a methoxy group, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxyisophthalic acid typically involves the chlorination and methoxylation of isophthalic acid derivatives. One common method includes the following steps:
Chlorination: Isophthalic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated intermediate is then reacted with a methoxylating agent, such as sodium methoxide (NaOCH3) or dimethyl sulfate ((CH3O)2SO2), to introduce the methoxy group.
Industrial Production Methods: In industrial settings, the production of 5-Chloro-2-methoxyisophthalic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: 5-Chloro-2-methoxyisophthalic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl (OH) or amino (NH2) groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
Chemistry: 5-Chloro-2-methoxyisophthalic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its role in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: In the industrial sector, 5-Chloro-2-methoxyisophthalic acid is used in the production of polymers and advanced materials. Its unique chemical structure makes it suitable for applications in coatings, adhesives, and resins.
作用機序
The mechanism of action of 5-Chloro-2-methoxyisophthalic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The compound’s molecular targets and pathways involved in its action are subjects of ongoing research.
類似化合物との比較
5-Chloroisophthalic acid: Similar structure but lacks the methoxy group.
2-Methoxyisophthalic acid: Similar structure but lacks the chlorine atom.
Isophthalic acid: The parent compound without any substitutions.
Uniqueness: 5-Chloro-2-methoxyisophthalic acid is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical properties
特性
分子式 |
C9H7ClO5 |
|---|---|
分子量 |
230.60 g/mol |
IUPAC名 |
5-chloro-2-methoxybenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H7ClO5/c1-15-7-5(8(11)12)2-4(10)3-6(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14) |
InChIキー |
RSHREERUTXLKKV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1C(=O)O)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13351775.png)


